molecular formula C10H10N2O4 B1598884 methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate CAS No. 63016-87-5

methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate

Cat. No.: B1598884
CAS No.: 63016-87-5
M. Wt: 222.20 g/mol
InChI Key: QAVYRCRPJGELDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzoic acid and contains both ester and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with an appropriate oxime derivative. One common method is the condensation reaction between methyl 2-aminobenzoate and 2-(hydroxyimino)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form a nitro compound.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate.

    This compound derivatives: Compounds with similar structures but different substituents on the benzene ring or oxime group.

Uniqueness

This compound is unique due to the presence of both ester and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 2-[(2-hydroxyiminoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)7-4-2-3-5-8(7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYRCRPJGELDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425129
Record name Methyl 2-[2-(hydroxyimino)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63016-87-5
Record name Methyl 2-[2-(hydroxyimino)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.